lanatoside C
説明
Lanatoside C, also known as isolanid, is a cardiac glycoside . It is a type of drug that can be used in the treatment of congestive heart failure and cardiac arrhythmia (irregular heartbeat) . It can be administered orally or intravenously . The substance is composed of four monosaccharides (glucose, 3-acetyldigitoxose, and two digitoxoses) and an aglycon named digoxigenin .
Molecular Structure Analysis
Lanatoside C has a molecular formula of C49H76O20 . Its molecular weight is 985.12 g/mol . The structure is composed of four monosaccharides and an aglycon named digoxigenin .Physical And Chemical Properties Analysis
Lanatoside C has a molecular weight of 985.12 and a molecular formula of C49H76O20 .科学的研究の応用
Specific Scientific Field
This application falls under the field of Oncology , specifically the treatment of breast (MCF-7), lung (A549), and liver (HepG2) cancer cell lines .
Summary of the Application
Lanatoside C has been found to exhibit selective cytotoxic effects against cancer cells, raising interest in their use as anti-cancer molecules .
Methods of Application
The anti-cancer activity of Lanatoside C was studied using Real-time PCR, western blot, and immunofluorescence studies .
Results or Outcomes
Lanatoside C was observed to inhibit cell proliferation and induce apoptosis in a cell-specific and dose-dependent manner only in cancer cell lines . It exerts its anti-cancer activity by arresting the G2/M phase of the cell cycle by blocking MAPK/Wnt/PAM signaling pathways . It induces apoptosis by inducing DNA damage and inhibiting PI3K/AKT/mTOR signaling pathways .
Treatment of Hepatocellular Carcinoma
Specific Scientific Field
This application is in the field of Hepatology , specifically the treatment of hepatocellular carcinoma (HCC) .
Summary of the Application
Lanatoside C, an anti-arrhythmic agent extracted from Digitalis lanata, has been found to inhibit the growth of HCC cells .
Methods of Application
The effect of Lanatoside C on HCC was studied through various experimental procedures, including measuring tumor volume and growth rate .
Results or Outcomes
Lanatoside C was found to dramatically decrease tumor volume and delay tumor growth without obvious body weight loss . It caused apoptosis through both caspase-dependent and -independent pathways . Lanatoside C was found to activate protein kinase delta (PKCδ) via Thr505 phosphorylation and subsequent membrane translocation . The AKT/mTOR pathway was negatively regulated by lanatoside C through PKCδ activation .
Treatment of Lung Cancer
Specific Scientific Field
This application is in the field of Pulmonology , specifically the treatment of lung cancer .
Summary of the Application
Lanatoside C has been found to be more potent towards lung cancer cells with a minimal inhibitory concentration of 56.49 ± 5.3nM, compared to breast and liver cancer cells .
Methods of Application
The effect of Lanatoside C on lung cancer was studied through various experimental procedures, including Real-time PCR, western blot, and immunofluorescence studies .
Results or Outcomes
Lanatoside C was observed to inhibit cell proliferation and induce apoptosis in a cell-specific and dose-dependent manner only in lung cancer cell lines .
Treatment of Cholangiocarcinoma
Specific Scientific Field
This application is in the field of Hepatology , specifically the treatment of cholangiocarcinoma .
Summary of the Application
Lanatoside C has been found to decelerate proliferation and induce apoptosis through inhibition of STAT3 and ROS-mediated mitochondrial membrane potential transformation in cholangiocarcinoma .
Methods of Application
The effect of Lanatoside C on cholangiocarcinoma was studied through various experimental procedures, including flow cytometry, western blot, immunofluorescence, transcriptomics sequencing, network pharmacology and in vivo experiments .
Results or Outcomes
Lanatoside C was found to time-dependently inhibit the growth and induce apoptosis of HuCCT-1 and TFK-1 cholangiocarcinoma cells . It increased the reactive oxygen species (ROS) content in cholangiocarcinoma cells, decreased the mitochondrial membrane potential (MMP) and resulted in apoptosis .
Treatment of HER2 Positive Tumors
Specific Scientific Field
This application is in the field of Oncology , specifically the treatment of human epidermal growth factor receptor 2 (HER2) positive tumors .
Summary of the Application
Lanatoside C has a promising anti‐tumor activity and is a potential candidate for radiosensitizers. It has been investigated for the therapeutic efficacy of the combination of 131I‐trastuzumab and lanatoside C for inhibition of HER2 positive tumor progression in NCI‐N87 xenograft model .
Methods of Application
The therapeutic efficacy of the combination of 131I‐trastuzumab and lanatoside C was studied using various experimental procedures, including cytotoxicity tests, biodistribution studies, and in vivo experiments .
Results or Outcomes
The combination treatment (131I‐trastuzumab and lanatoside C) showed the highest cytotoxicity compared to non‐treated control or trastuzumab alone or 131I alone or 131I‐trastuzumab alone in vitro . An antitumor effect was observed in mice that received the combination of 131I‐trastuzumab and lanatoside C when compared to control .
Promotion of Foam Cell Formation and Atherosclerosis
Specific Scientific Field
This application is in the field of Cardiology , specifically the promotion of foam cell formation and atherosclerosis .
Summary of the Application
Lanatoside C has been found to promote oxLDL uptake and foam-cell formation by SR-A and CD36 .
Methods of Application
The effect of Lanatoside C on foam cell formation and atherosclerosis was studied through various experimental procedures .
Results or Outcomes
These data suggest that lanatoside C may promote oxLDL uptake and foam-cell formation by SR-A and CD36 .
Safety And Hazards
Lanatoside C is very toxic if swallowed, irritating to skin, and can cause serious damage to eyes . It is also toxic and can cause serious damage to health by prolonged exposure . There is a possible risk of impaired fertility and harm to the unborn child . It is recommended to avoid inhalation and contact with skin, eyes, and clothing .
特性
IUPAC Name |
[(2R,3R,4S,6S)-6-[(2R,3S,4S,6S)-6-[(2R,3S,4S,6R)-6-[[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-2-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H76O20/c1-21-43(67-38-17-32(53)44(22(2)62-38)68-39-18-33(64-24(4)51)45(23(3)63-39)69-46-42(58)41(57)40(56)34(19-50)66-46)31(52)16-37(61-21)65-27-9-11-47(5)26(14-27)7-8-29-30(47)15-35(54)48(6)28(10-12-49(29,48)59)25-13-36(55)60-20-25/h13,21-23,26-35,37-46,50,52-54,56-59H,7-12,14-20H2,1-6H3/t21-,22-,23-,26-,27+,28-,29-,30+,31+,32+,33+,34-,35-,37+,38+,39+,40-,41+,42-,43-,44-,45-,46+,47+,48+,49+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYAGJDXJIDEKI-PTGWOZRBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CC(C5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)OC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3C[C@H]([C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)O)C)O)O[C@H]7C[C@@H]([C@@H]([C@H](O7)C)O[C@H]8C[C@@H]([C@@H]([C@H](O8)C)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)OC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H76O20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7023198 | |
Record name | Lanatoside C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7023198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
985.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
lanatoside C | |
CAS RN |
17575-22-3 | |
Record name | Lanatoside C | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17575-22-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lanatoside C [INN:BAN:DCF:JAN:NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017575223 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lanatoside C | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13467 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Lanatoside C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7023198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Lanatoside C | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.754 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LANATOSIDE C | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RR3JFZ771 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。